molecular formula C7H11NO2 B1422858 5-(2-Oxopropyl)pyrrolidin-2-one CAS No. 1369104-14-2

5-(2-Oxopropyl)pyrrolidin-2-one

Cat. No. B1422858
CAS RN: 1369104-14-2
M. Wt: 141.17 g/mol
InChI Key: WUWQUORVSDHSEG-UHFFFAOYSA-N
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Description

5-(2-Oxopropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research purposes .


Synthesis Analysis

A synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The ring is saturated and has a non-planarity due to a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

A green and efficient reaction route for the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions has been developed .

Scientific Research Applications

Synthesis and Prediction of Biological Activity

5-(2-Oxopropyl)pyrrolidin-2-one and related compounds have been synthesized and analyzed for their potential biological activities. For example, a study by Kharchenko et al. (2008) discussed the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids leading to the formation of novel bicyclic systems, which were analyzed for their biological activity predictions (Kharchenko, Detistov, & Orlov, 2008).

Anti-Cancer Properties

The compound's derivatives have been explored for their anti-cancer properties. A study by Hati et al. (2016) synthesized a series of compounds bearing spiro[pyrrolidine-3, 3´-oxindole] motifs, showing significant inhibitory activity against breast cancer cells (Hati, Tripathy, Dutta, et al., 2016).

Green Chemistry and Ultrasound-Promoted Synthesis

In the realm of green chemistry, research by Franco et al. (2012) demonstrated the eco-friendly synthesis of pyrrolidin-2-ones using ultrasound in an aqueous medium, highlighting the significance of environmentally sustainable processes in organic synthesis (Franco, Flores, & Pizzuti, 2012).

Intramolecular Cyclic Addition for Synthesis

Konda-Yamada et al. (2005) detailed the synthesis of various glycinamides using intramolecular cyclic addition, proving its applicability for creating diverse compounds with potential applications (Konda-Yamada, Asano, Satou, et al., 2005).

Biomedical Research and Molecular Probes

In biomedical research, Dobrynin et al. (2021) focused on the preparation of certain pyrrolidine derivatives as molecular probes in magnetic resonance imaging and spectroscopy, demonstrating their stability and utility in these fields (Dobrynin, Usatov, Zhurko, et al., 2021).

Pharmaceutical Scaffold Synthesis

Research by Cheung et al. (2001) explored the synthesis of certain pyrrolopyridinones as potential scaffolds for kinase research, indicating the compound's utility in developing pharmaceutical agents (Cheung, Harris, & Lackey, 2001).

DNA Binding and Sequence Recognition

Studies by Dwyer et al. (1993) and Mrksich & Dervan (1993) highlighted the application of certain pyrrolidine derivatives in enhancing sequence-specific DNA recognition, contributing to our understanding of molecular interactions in genetic research (Dwyer, Geierstanger, Mrksich, et al., 1993); (Mrksich & Dervan, 1993).

Ultrasound-Promoted Synthesis for Antimicrobial Activity

The ultrasound-assisted synthesis of novel pyrrolidine derivatives with antimicrobial activity was investigated by Jassem & Chen (2021), demonstrating the method's efficacy and environmental friendliness (Jassem & Chen, 2021).

Organocatalytic Cycloaddition Reaction

The organocatalytic 1,3-dipolar cycloaddition reaction for constructing optically active pyrrolidine derivatives was explored by Ma et al. (2015), providing insights into the asymmetric synthesis of these compounds (Ma, Zhu, Sun, et al., 2015).

properties

IUPAC Name

5-(2-oxopropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(9)4-6-2-3-7(10)8-6/h6H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWQUORVSDHSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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